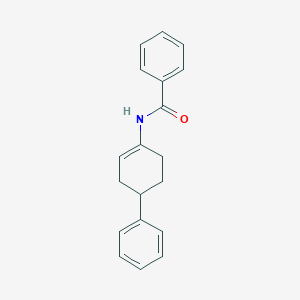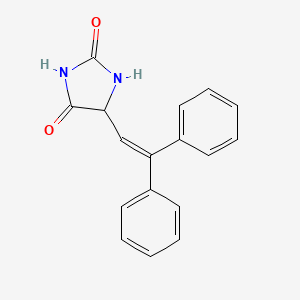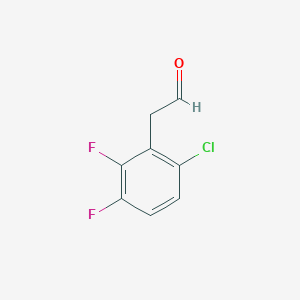![molecular formula C9H13O4- B15171139 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate CAS No. 921225-78-7](/img/structure/B15171139.png)
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate is a chemical compound with a unique structure that includes both an ester and an ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylbut-3-en-2-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
- 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene
Uniqueness
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate is unique due to its combination of ester and ether functional groups, which provide diverse reactivity and potential for various applications. Its structure allows for multiple types of chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
921225-78-7 |
|---|---|
Molekularformel |
C9H13O4- |
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
4-(2-methylbut-3-en-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C9H14O4/c1-4-9(2,3)13-8(12)6-5-7(10)11/h4H,1,5-6H2,2-3H3,(H,10,11)/p-1 |
InChI-Schlüssel |
CQBIADVBIYQROX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C=C)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)




![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)

![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)

![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)


